![molecular formula C21H24N4O5S B2482227 4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501351-95-7](/img/structure/B2482227.png)
4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is known to possess several biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
Scientific Research Applications
- 4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been investigated for its antibacterial potential. Researchers explore its efficacy against various bacterial strains, aiming to develop novel antibiotics or enhance existing ones .
- As a sulfonamide compound, this molecule falls within the class of CHEBI:35358 . Sulfonamides have been widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Researchers may explore the specific sulfonamide properties of this compound .
- The benzylic position (adjacent to the benzene ring) is crucial in organic chemistry. Compounds with substituents at this position often exhibit unique reactivity. Investigating how this compound reacts at the benzylic position could yield valuable insights into its behavior .
- Researchers have synthesized novel pyrazole/1,2,4-oxadiazole conjugates, and this compound may be part of such studies. These hybrid structures often display diverse biological activities, making them interesting targets for drug development .
- Computational approaches, such as molecular docking, can predict how a compound interacts with specific biological targets (e.g., enzymes, receptors). Investigating the binding affinity of this compound to relevant proteins could guide drug design .
- The compound’s inclusion in ChEBI highlights its relevance in biological research. ChEBI serves as a valuable resource for annotating and categorizing small chemical entities, aiding scientists in understanding their roles and properties .
Antibacterial Activity
Sulfonamide Derivatives
Benzylic Position Reactivity
Pyrazole/Oxadiazole Conjugates
Molecular Docking Studies
Chemical Entities of Biological Interest (ChEBI)
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-4-5-14-25(2)31(27,28)16-12-10-15(11-13-16)19(26)22-21-24-23-20(30-21)17-8-6-7-9-18(17)29-3/h6-13H,4-5,14H2,1-3H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCVQGMYEHKSOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.